molecular formula C20H26N2O4S B15031488 N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B15031488
M. Wt: 390.5 g/mol
InChI Key: ZSIUBWPJWUDWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that features a combination of aromatic and aliphatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the core alaninamide structure, followed by the introduction of the 4-ethoxyphenyl, 2-methylbenzyl, and methylsulfonyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include ethyl bromide, methylbenzyl chloride, and methylsulfonyl chloride, under conditions such as reflux in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H~2~SO~4~) and nitric acid (HNO~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(4-ethoxyphenyl)-N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(ethylsulfonyl)alaninamide

Uniqueness

N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]propanamide

InChI

InChI=1S/C20H26N2O4S/c1-5-26-19-12-10-18(11-13-19)22(27(4,24)25)16(3)20(23)21-14-17-9-7-6-8-15(17)2/h6-13,16H,5,14H2,1-4H3,(H,21,23)

InChI Key

ZSIUBWPJWUDWOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=CC=C2C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.